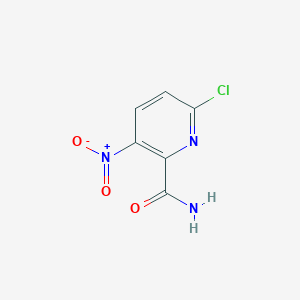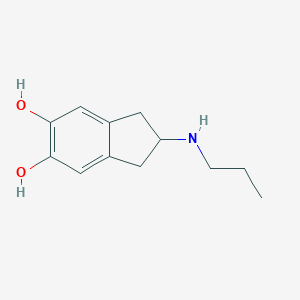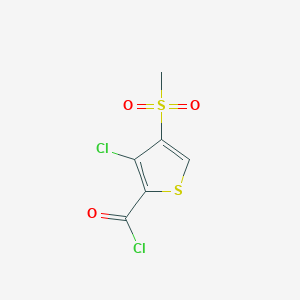![molecular formula C30H34O7 B061526 (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran CAS No. 159922-68-6](/img/structure/B61526.png)
(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
Descripción general
Descripción
Synthesis Analysis This compound, belonging to a class of chemicals often used in organic synthesis and medicinal chemistry, can be synthesized through various methods, including one-pot, three-component reactions, or more complex multi-step procedures. For instance, substituted 2-aminobenzo[b]pyrans, closely related to the subject compound, have been synthesized through three-component condensation, illustrating the general approach to synthesizing such complex molecules (Shestopalov, Emelianova, & Nesterov, 2003).
Molecular Structure Analysis The molecular structure of compounds similar to the target chemical has been extensively studied, revealing details about their crystal and molecular structure through methods like X-ray diffraction. These studies provide insights into the arrangement of atoms and the stereochemistry of the molecules, essential for understanding their chemical behavior (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Reactions and Properties The chemical reactions and properties of this compound are likely to be influenced by its functional groups and stereochemistry. For example, its benzyloxy and methoxyphenoxy groups might undergo various organic reactions, such as nucleophilic substitution or condensation. The specific reactions would depend on the conditions and reactants used, mirroring the behavior seen in structurally similar compounds (Georgiadis, 1986).
Aplicaciones Científicas De Investigación
Mechanism of Lignin Acidolysis
A study reviewed results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the reaction mechanisms. It showed different reaction pathways for C6-C2 and C6-C3 model compounds, suggesting the presence of a hydride transfer mechanism in the acidolysis process (Yokoyama, 2015).
Antioxidant Properties of Chromones
Chromones, naturally occurring in the human diet, exhibit a range of physiological activities, including anti-inflammatory and anticancer effects, attributed to their antioxidant properties. This review summarized over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, highlighting structural features critical for radical scavenging activity (Yadav et al., 2014).
Synthetic Phenolic Antioxidants
Recent studies have explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used widely to prolong product shelf life. Toxicity studies suggest potential health risks, including hepatic toxicity and endocrine disruption. Future research directions include investigating the contamination and behaviors of novel SPAs, their ecotoxicity, and developing SPAs with lower toxicity (Liu & Mabury, 2020).
Pyrene Bioremediation
Mycobacterium strains have been identified as efficient pyrene degraders, offering a path towards enhancing bioremediation processes. This review collected data on degradation efficiency, formation of pyrene metabolites, and proposed degradation pathways, contributing to the understanding of bioremediation in various matrices (Qutob et al., 2022).
Hydroxycoumarin Chemistry
3-Hydroxycoumarin has been identified as a compound of interest due to its numerous chemical, photochemical, and biological properties. This review aimed to summarize the recent advances concerning the synthesis, reactivity, and applications of 3-hydroxycoumarin in various fields, including genetics, pharmacology, and microbiology (Yoda, 2020).
Propiedades
IUPAC Name |
(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(2)36-26-25(20-32-18-21-10-6-4-7-11-21)35-29(34-24-16-14-23(31-3)15-17-24)28(27(26)37-30)33-19-22-12-8-5-9-13-22/h4-17,25-29H,18-20H2,1-3H3/t25-,26+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZOKVMOUQDWPV-JYJZCUDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647246 | |
| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran | |
CAS RN |
159922-68-6 | |
| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-2,6-bis-O-(phenylmethyl)-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159922-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




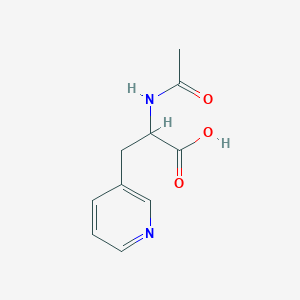
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
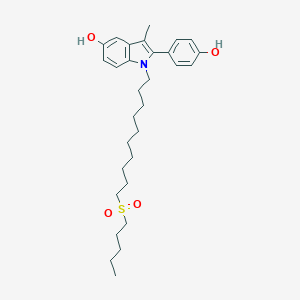


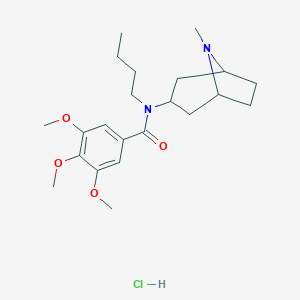

![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)
